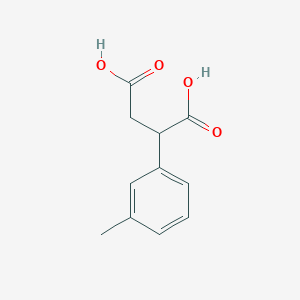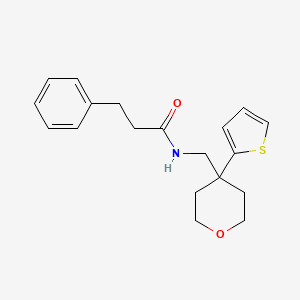![molecular formula C9H14O2 B2991335 2,9-Dioxadispiro[2.0.44.33]undecane CAS No. 1160804-17-0](/img/structure/B2991335.png)
2,9-Dioxadispiro[2.0.44.33]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dioxadispiro[2.0.44.33]undecane, commonly known as DDO, is a synthetic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. DDO is a bicyclic ether that consists of two spirocyclic rings connected by a linear carbon chain. This compound has been the subject of numerous studies due to its potential as a building block for organic synthesis, as well as its potential as a drug candidate for various diseases.
Wirkmechanismus
The exact mechanism of action of DDO is not yet fully understood. However, studies have shown that DDO has the ability to interact with various biological molecules, including enzymes and proteins. It is believed that DDO's unique structure allows it to bind to these molecules, altering their activity and function.
Biochemical and Physiological Effects
Studies have shown that DDO has various biochemical and physiological effects. DDO has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. DDO has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, DDO has been shown to have neuroprotective properties, which can help protect neurons from damage and degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DDO in lab experiments is its unique structure, which allows it to be used as a building block for the synthesis of various compounds. Additionally, DDO has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using DDO in lab experiments is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are numerous future directions for research on DDO. One potential area of research is the development of new synthetic methods for DDO, which could lead to more cost-effective methods for producing this compound. Additionally, further research is needed to fully understand the mechanism of action of DDO and its potential use as a drug candidate for various diseases. Finally, more research is needed to explore the potential applications of DDO in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, DDO is a unique compound that has the potential for various scientific research applications. Its unique structure makes it an ideal building block for organic synthesis, and its potential as a drug candidate for various diseases has been extensively studied. While there is still much to learn about the mechanism of action of DDO, its biochemical and physiological effects have been well documented. As research on DDO continues, it is likely that new applications and potential uses for this compound will be discovered.
Synthesemethoden
The synthesis of DDO involves a multistep process that requires careful attention to detail. The most common method for synthesizing DDO is through the reaction of 2,5-dioxabicyclo[2.2.1]heptane with 1,4-dibromobutane in the presence of a strong base such as potassium tert-butoxide. This reaction results in the formation of DDO as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
DDO has been extensively studied for its potential use in organic synthesis. Due to its unique structure, DDO can be used as a building block for the synthesis of various compounds, including chiral compounds, which are essential for the pharmaceutical industry. DDO has also been studied for its potential use as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2,9-dioxadispiro[2.0.44.33]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-4-8(3-1)9(7-11-9)5-6-10-8/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAFGQYGCRKOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3(CCO2)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
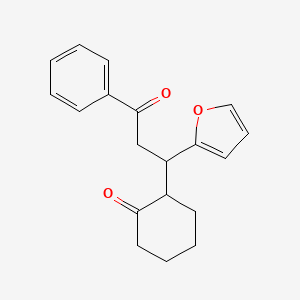
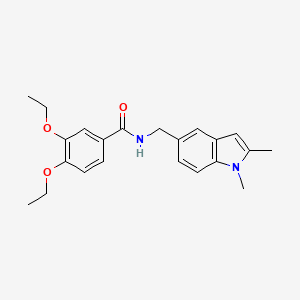

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2991256.png)

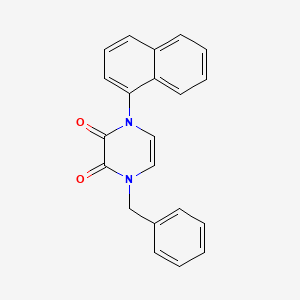
![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)
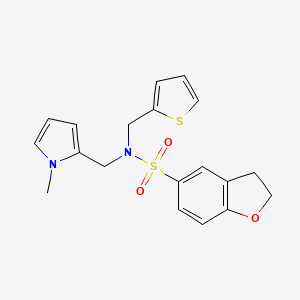
![2-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2991265.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2991267.png)

